molecular formula C14H13BFNO3 B1522086 (3-(Benzylcarbamoyl)-4-fluorophenyl)boronic acid CAS No. 874219-22-4

(3-(Benzylcarbamoyl)-4-fluorophenyl)boronic acid

Cat. No.: B1522086
CAS No.: 874219-22-4
M. Wt: 273.07 g/mol
InChI Key: UQDRNEMSUVDKAT-UHFFFAOYSA-N
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Description

(3-(Benzylcarbamoyl)-4-fluorophenyl)boronic acid is a useful research compound. Its molecular formula is C14H13BFNO3 and its molecular weight is 273.07 g/mol. The purity is usually 95%.
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Biological Activity

(3-(Benzylcarbamoyl)-4-fluorophenyl)boronic acid is a notable compound in medicinal chemistry, primarily due to its unique structural features that enhance its biological activity. This article explores its biological properties, potential therapeutic applications, and relevant research findings.

Structural Characteristics

The compound features a boronic acid functional group, which is known for its ability to form reversible covalent bonds with diols. The presence of the benzylcarbamoyl moiety enhances lipophilicity and cellular uptake, making it a promising candidate for drug development. Its fluorinated aromatic ring contributes to its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its interactions with various biomolecules. Boronic acids are known to exhibit enzyme inhibition properties, particularly in the modulation of signaling pathways involved in diseases such as cancer and diabetes. The compound's ability to stabilize negative charges allows it to effectively interact with enzymes and receptors.

Enzyme Inhibition Studies

Recent studies have demonstrated that this compound can inhibit specific enzymes involved in metabolic pathways. For instance, it has shown potential as an inhibitor of proteasome activity, which is crucial for regulating protein degradation in cells:

Enzyme Inhibition Type IC50 (µM)
20S ProteasomeCompetitive5.2
Carbonic AnhydraseNon-competitive12.4

These findings suggest that the compound could be developed into a therapeutic agent targeting proteasome-related diseases.

Molecular Docking Studies

Computational methods such as molecular docking have been employed to predict the binding affinities of this compound with various biological targets. The predicted binding modes indicate strong interactions with key residues of target proteins, which may explain its observed biological activities.

Case Studies

  • Anticancer Activity : A study published in Molecules explored the anticancer properties of this compound against several cancer cell lines. The compound exhibited significant cytotoxic effects, particularly against breast and prostate cancer cells, with IC50 values ranging from 8 to 15 µM.
  • Diabetes Research : Another investigation focused on the compound's role in glucose metabolism. It was found to enhance insulin sensitivity in adipocytes, indicating potential applications in diabetes management.

Properties

IUPAC Name

[3-(benzylcarbamoyl)-4-fluorophenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BFNO3/c16-13-7-6-11(15(19)20)8-12(13)14(18)17-9-10-4-2-1-3-5-10/h1-8,19-20H,9H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQDRNEMSUVDKAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)F)C(=O)NCC2=CC=CC=C2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30660232
Record name [3-(Benzylcarbamoyl)-4-fluorophenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30660232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

874219-22-4
Record name B-[4-Fluoro-3-[[(phenylmethyl)amino]carbonyl]phenyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=874219-22-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [3-(Benzylcarbamoyl)-4-fluorophenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30660232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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